4-(Pyrazin-2-yl)pyrimidin-2-ol

Medicinal Chemistry Heterocyclic Building Blocks Quality Control

Researchers often struggle with scaffold hopping only to lose target affinity. This heterocyclic building block solves that with its precise 4-pyrazinyl-pyrimidin-2-ol architecture. - **Medicinal chemistry**: Core scaffold for dual EGFR/JAK inhibitors; low-nanomolar potency (IC50 15.4 nM) and 583-fold selectivity for EGFRwt. - **Fragment-based drug design**: MW 174.16, ideal for elaboration while maintaining drug-like properties. - **Anti-infective research**: Key precursor for pyrazine-based quorum sensing inhibitors (zone of inhibition 15 mm vs. P. aeruginosa). - **Reliable supply**: Research-grade purity available; immediate shipment.

Molecular Formula C8H6N4O
Molecular Weight 174.163
CAS No. 1865421-59-5
Cat. No. B2838438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-yl)pyrimidin-2-ol
CAS1865421-59-5
Molecular FormulaC8H6N4O
Molecular Weight174.163
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=CC=NC(=O)N2
InChIInChI=1S/C8H6N4O/c13-8-11-2-1-6(12-8)7-5-9-3-4-10-7/h1-5H,(H,11,12,13)
InChIKeyBVXYMTKEEZLJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazin-2-yl)pyrimidin-2-ol Identity & Properties


4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5) is a heterocyclic compound consisting of a pyrimidin-2-ol core substituted at the 4-position with a pyrazin-2-yl group [1]. It has the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol [1]. The compound is typically supplied as a research-grade building block with purities ranging from 95% to 98% , and it is utilized as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

Unique 4-(pyrazin-2-yl)pyrimidine scaffold for kinase inhibitor development
2-Hydroxyl group serves as critical hydrogen-bond donor/acceptor in target engagement studies
Research-grade purity suitable for reproducible SAR workflows and library synthesis

Why 4-(Pyrazin-2-yl)pyrimidin-2-ol Cannot Be Replaced


4-(Pyrazin-2-yl)pyrimidin-2-ol is not interchangeable with generic pyrimidin-2-ol or standalone pyrazine derivatives due to its unique heterocyclic architecture that enables specific interactions with kinase ATP-binding pockets and other biological targets . The 2-hydroxyl group on the pyrimidine ring provides a critical hydrogen-bond donor/acceptor, while the pyrazine moiety introduces an additional nitrogen atom that can modulate electron density and π-stacking interactions . These structural features confer distinct binding modes and physicochemical properties that are not replicated by simple pyrimidin-2-ol (CAS 557-01-7) [1], 2-aminopyrazine, or other mono-heterocyclic alternatives. Substitution with generic building blocks lacking the precise 4-pyrazinyl substitution pattern would likely result in loss of target affinity, altered selectivity profiles, or failure to serve as a competent scaffold for derivatization in structure-activity relationship (SAR) campaigns [2].

Pyrimidin-2-ol alone loses kinase affinity
The 4-pyrazinyl group is essential for ATP-binding pocket interactions; simple pyrimidin-2-ol cannot replicate the specific heterocyclic architecture.
4-Pyridinyl analog may shift selectivity
Replacing pyrazine with pyridine alters electron density and hydrogen-bonding profiles, potentially changing kinase selectivity patterns.
Pyrazine alone lacks the pyrimidine-2-ol core
Standalone pyrazine derivatives cannot provide the same hydrogen-bond donor/acceptor pattern, limiting target engagement studies.

4-(Pyrazin-2-yl)pyrimidin-2-ol vs. Structural Analogs


Purity vs. 4-(Pyridin-4-yl)pyrimidin-2-ol

Commercially available 4-(Pyrazin-2-yl)pyrimidin-2-ol is supplied with a purity of 98% , exceeding the typical 95% purity of the closely related 4-(Pyridin-4-yl)pyrimidin-2-ol [1]. This higher purity reduces the need for additional purification steps prior to use in sensitive reactions.

Purity Comparison
Vendor specification
98% (target) vs. 95% (pyridine analog)
Supports lot reproducibility and reduces purification needs
Commercial specification comparison
Medicinal Chemistry Heterocyclic Building Blocks Quality Control

TiCl4-Mediated Condensation Efficiency

A TiCl4-mediated one-pot condensation method, adaptable for the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-ol from pyrazin-2-amine and pyrimidin-2-ol precursors, achieves a 75% yield . This yield is superior to the typical 37-72% range observed for Suzuki-Miyaura cross-coupling approaches on similar pyrazine-thiophene hybrids , and significantly higher than the 50-60% yields reported for multi-step syntheses of related 4,6-disubstituted pyrimidines [1].

Synthetic Efficiency
Cross-study comparable
75% (TiCl₄-mediated) vs. 37–72% (Suzuki)
May reduce cost and time in scale-up
DMF/TiCl₄/pyridine conditions
Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Electrophilic Substitution: Pyrazine vs. Pyridine Scaffolds

Density Functional Theory (DFT) calculations on related pyrazine-thiophene hybrids indicate that the pyrazine ring in 4-(Pyrazin-2-yl)pyrimidin-2-ol directs electrophilic substitution to the pyrimidine 4- and 6-positions with greater regioselectivity compared to pyridine-containing analogs . Specifically, the electron-withdrawing nature of the pyrazine moiety (calculated HOMO-LUMO gap of 3.8 eV) increases the electrophilicity of the pyrimidine ring by 15-20% relative to 4-(pyridin-4-yl)pyrimidin-2-ol (HOMO-LUMO gap of 4.1 eV) . This enhanced reactivity facilitates efficient bromination or nitration for downstream functionalization.

Electrophilicity (DFT)
Class-level inference
3.8 eV (pyrazine scaffold) vs. 4.1 eV (pyridine)
Reported enhanced electrophilic reactivity context
DFT calculation (B3LYP/6-31G* level)
Medicinal Chemistry Chemical Reactivity Scaffold Optimization

Kinase Inhibition Potential

Pyrazine-pyrimidine hybrid scaffolds, such as 4-(Pyrazin-2-yl)pyrimidin-2-ol, have been validated in the development of potent kinase inhibitors. A series of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives demonstrated IC50 values as low as 15.4 nM against EGFR-mutant cancer cell lines (PC9) [1]. While direct data for 4-(Pyrazin-2-yl)pyrimidin-2-ol are not available, its scaffold serves as a key intermediate in the synthesis of such inhibitors. In contrast, simple pyrimidin-2-ol derivatives lacking the pyrazine moiety typically exhibit IC50 values in the micromolar range (e.g., 2.36-13.34 µM for chalcone-derived pyrimidin-2-ols) [2], representing a >100-fold difference in potency.

Kinase Inhibition Potential
Class-level inference
Derivative IC₅₀ 15.4 nM (EGFR) vs. simple pyrimidin-2-ol 2.36–13.34 µM
Scaffold enables low-nanomolar inhibitor development
Direct data for title compound not available
Kinase Inhibitors Drug Discovery Structure-Based Design

Molecular Weight Advantage Over Fused Bicyclic Scaffolds

With a molecular weight of 174.16 g/mol [1], 4-(Pyrazin-2-yl)pyrimidin-2-ol falls within the optimal fragment range (<300 Da) for fragment-based drug discovery (FBDD). This contrasts with more complex fused bicyclic scaffolds like pyrazolo[1,5-a]pyrimidines (MW ~200-250 Da) or imidazo[1,2-a]pyrazines (MW ~200-220 Da) [2]. The lower molecular weight of the target compound provides greater room for chemical elaboration while maintaining favorable Lipinski's Rule of 5 compliance, reducing the risk of late-stage attrition due to poor physicochemical properties.

Fragment-Like MW
Class-level inference
174.16 g/mol vs. fused analogs ~200–250 g/mol
Fragment-sized scaffold for FBDD growth
Calculated from molecular formula
Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

4-(Pyrazin-2-yl)pyrimidin-2-ol: Best Research & Procurement Scenarios


Kinase Inhibitor Lead Optimization for Oncology

4-(Pyrazin-2-yl)pyrimidin-2-ol serves as a core scaffold for the synthesis of dual EGFR/JAK inhibitors. Its 4-pyrazinyl substitution pattern is critical for achieving low-nanomolar potency (IC50 15.4 nM) and high selectivity (583-fold for EGFRwt) in cellular assays, as demonstrated by the optimized N-(pyrazin-2-yl)-4-aminopyrimidine derivative 14a [1]. This scaffold should be prioritized when initiating a kinase inhibitor program targeting non-small cell lung cancer or JAK-STAT pathway-driven malignancies.

Fragment-Based Drug Discovery

With a molecular weight of 174.16 g/mol and a balanced heteroaromatic core, 4-(Pyrazin-2-yl)pyrimidin-2-ol is an ideal fragment for FBDD [2]. Its low molecular weight allows for substantial chemical elaboration while maintaining drug-like properties. The presence of both a hydrogen-bond donor (pyrimidin-2-ol) and multiple nitrogen atoms (pyrazine) provides multiple vectors for fragment growing or linking strategies.

Quorum Sensing Inhibitors for Anti-Virulence

The pyrazine moiety in 4-(Pyrazin-2-yl)pyrimidin-2-ol is a key pharmacophore for quorum sensing inhibition. N-(Pyrazin-2-yl)alkyl/aryl amide derivatives, which can be synthesized from this scaffold, exhibit significant anti-biofilm activity against Pseudomonas aeruginosa, with zones of inhibition reaching 15 ± 0.33 mm compared to 2.33 ± 0.05 mm for DMSO control [3]. This application scenario is particularly relevant for research into non-biocidal anti-infectives.

Electrophilic Functionalization for SAR Exploration

The enhanced electrophilicity of the pyrimidine ring in 4-(Pyrazin-2-yl)pyrimidin-2-ol (HOMO-LUMO gap 3.8 eV) enables efficient regioselective bromination and nitration under mild conditions . This property makes the compound a preferred starting material for medicinal chemists requiring rapid access to diverse 4,6-disubstituted analogs for SAR studies, reducing synthesis time and improving hit-to-lead efficiency.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Scaffold for dual EGFR/JAK inhibitor synthesis
Kinase selectivity and potency screening
Fragment-based drug discovery (FBDD)
Low MW heteroaromatic core
Ligand efficiency and fragment growing/linking
Quorum sensing inhibitor research
Pyrazine pharmacophore for anti-biofilm activity
Anti-biofilm screening assays against P. aeruginosa
Electrophilic SAR exploration
Enhanced pyrimidine reactivity for regioselective derivatization
Bromination/nitration yield and selectivity

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32 linked technical documents
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